molecular formula C13H17NO4 B1335439 2-(Boc-aminomethyl)benzoic acid CAS No. 669713-61-5

2-(Boc-aminomethyl)benzoic acid

Cat. No. B1335439
M. Wt: 251.28 g/mol
InChI Key: FAZMFLNCRFKVDW-UHFFFAOYSA-N
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Description

The compound "2-(Boc-aminomethyl)benzoic acid" is not directly studied in the provided papers; however, related compounds with similar structural motifs are discussed. For instance, the study of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication reveals the importance of the carboxylic acid group and the ortho, ortho substituent pattern for the activity of these compounds . Additionally, the crystal structure and biological activity of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been investigated, indicating the relevance of the benzoic acid moiety in biological activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the optimization of Mitsunobu reaction conditions for the synthesis of 2-aminopyridinomethyl pyrrolidine derivatives, which are potent neuronal nitric oxide synthase inhibitors . A key step in the synthesis of these inhibitors is the deprotection of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring, which has been facilitated by acetic acid .

Molecular Structure Analysis

The molecular structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester has been studied using spectral methods and X-ray crystallography. DFT calculations, including NBO analysis and frontier molecular orbitals, have been performed to compare theoretical and experimental values, showing good agreement . This indicates the importance of computational methods in understanding the molecular structure of benzoic acid derivatives.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives are complex and can be influenced by the presence of various substituents. For example, the debenzylation of N-Boc, N-Benzyl double protected aminopyridinomethylpyrrolidine derivatives is a critical reaction in the synthesis of neuronal nitric oxide synthase inhibitors . The reaction conditions, such as the use of acetic acid, play a significant role in the success of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from the crystal structure analysis of 2-amino-5-chloropyridine–benzoic acid, where the carboxyl group is twisted away from the attached ring, and the molecules are linked into chains via hydrogen bonds . These interactions can significantly affect the solubility, stability, and reactivity of the compounds.

Scientific Research Applications

As a Building Block for Peptidomimetics and Combinatorial Chemistry

2-(Boc-aminomethyl)benzoic acid has shown promise as a building block for the synthesis of peptidomimetics. Its efficiency in synthesizing novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, is significant. This particular amino acid, due to its distinct functionalities, can be selectively protected and used in peptide bond formation without the need for protecting the arylamino group, as demonstrated in the synthesis of various pseudopeptides (Pascal et al., 2000).

In the Synthesis of Orthogonally Protected Aromatic Diamine

This compound plays a critical role in the synthesis of orthogonally protected aromatic diamines, such as 3-(N-Boc-aminomethyl)-5-(N-Fmoc-aminomethyl)benzoic acid. The uniqueness of this synthesis lies in the sequential introduction of orthogonal protecting groups, enabling the creation of complex tweezer receptors with unsymmetrically substituted side arms. This process enhances structural and functional diversity compared to symmetric tweezers (Kuchelmeister & Schmuck, 2009).

In the Synthesis of Novel Synthetic Oligomers

The compound is used in creating new classes of synthetic oligomers, featuring conformationally constrained amino acid residues like 2-aminomethyl benzoic acid and proline. These oligomers, which include motifs like γ/α 2-Amb-Pro, can be assembled using solution-phase Boc strategy, expanding the structural repertoire of β/α Ant-Pro motif oligomers (Ramesh et al., 2012).

As a Scaffold in Chemical Libraries

It serves as a scaffold for creating diversity and as a linker for simplifying screening in chemical libraries. The compound's use in developing unnatural diamino acid derivatives is notable, allowing for controlled assembly and disassembly of bolaform superamphiphiles in water. This application is crucial in the field of controlled and targetable drug delivery (Pascal et al., 2003).

In Electrochemical Applications

2-(Boc-aminomethyl)benzoic acid has been utilized in the modification of boron-doped diamond electrodes for the electrochemical determination of trace levels of metals like Cd(II) in water samples. This application highlights its potential in environmental monitoring and water quality assessment (Innuphat & Chooto, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 3-(BOC-Aminomethyl)benzoic acid, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMFLNCRFKVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-aminomethyl)benzoic acid

CAS RN

669713-61-5
Record name 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-61-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Boc-aminomethyl)benzoic acid
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Synthesis routes and methods

Procedure details

Methyl 2-((tert-butoxycarbonyl)aminomethyl)benzoate (600 mg, 1.99 mmol, 1 eq) was dissolved in 5 mL of THF at 25° C. 1 N NaOH (5.96 mL, 5.96 mmol, 3 eq) was added and the reaction stirred for 20 hours. After this time, 1.0 N HCl (5.86 mL) was added and the product was extracted 3 times with chloroform. The organic extracts were combined, dried over sodium sulfate and stripped to give 2-((tert-butoxycarbonyl)aminomethyl)benzoic acid (560 mg, 98% yield). MS (M+H—BOC)+ found: 152.3.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.86 mL
Type
reactant
Reaction Step Three

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